molecular formula C21H21N3O4S2 B2569676 2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide CAS No. 690644-78-1

2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide

Cat. No.: B2569676
CAS No.: 690644-78-1
M. Wt: 443.54
InChI Key: DCQMWIOZGUHKFQ-UHFFFAOYSA-N
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Description

The compound “2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring a thieno[2,3-d]pyrimidin-2-yl core, an allyl group, two methyl groups, an acetamide group, and a benzo[d][1,3]dioxol-5-ylmethyl group . The exact structure could not be found in the available literature.

Scientific Research Applications

Potential Thymidylate Synthase Inhibitors

Compounds similar to the query chemical have been designed as potential thymidylate synthase (TS) inhibitors, targeting antitumor applications. The synthesis involves Heck coupling and cyclization processes, aiming at producing analogs with potential as antitumor agents. These studies suggest the potential utility of such compounds in cancer research, focusing on the inhibition of key enzymes involved in DNA synthesis and cell proliferation (Gangjee, Qiu, & Kisliuk, 2004).

Anti-Inflammatory and Analgesic Agents

Novel heterocyclic compounds derived from similar structures have shown significant anti-inflammatory and analgesic activities. These compounds have been evaluated as cyclooxygenase-1/2 (COX-1/2) inhibitors, showcasing high inhibitory activity and potential as anti-inflammatory and analgesic agents. Such research underscores the therapeutic potential of these compounds in managing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Heterocyclic Syntheses via Cascade Reactions

Versatile thioureido-acetamides, closely related to the query compound, have been used as starting materials for various heterocyclic syntheses. These cascade reactions offer efficient pathways to synthesize important heterocycles, demonstrating the utility of such compounds in synthetic organic chemistry and the development of new pharmaceuticals (Schmeyers & Kaupp, 2002).

Antimicrobial Agents

Research into the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings has highlighted their potential as antimicrobial agents. Starting from 2-chloro-6-ethoxy-4-acetylpyridine, these studies have produced compounds with promising antibacterial and antifungal activities, indicating the applicability of such molecules in addressing microbial resistance and developing new antibiotics (Hossan et al., 2012).

Mechanism of Action

The mechanism of action of this compound is not clear from the available literature .

Future Directions

Given the limited information available on this compound, future research could focus on elucidating its synthesis, structure, reactivity, mechanism of action, physical and chemical properties, and safety profile .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S2/c1-4-7-24-20(26)18-12(2)13(3)30-19(18)23-21(24)29-10-17(25)22-9-14-5-6-15-16(8-14)28-11-27-15/h4-6,8H,1,7,9-11H2,2-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQMWIOZGUHKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NCC3=CC4=C(C=C3)OCO4)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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